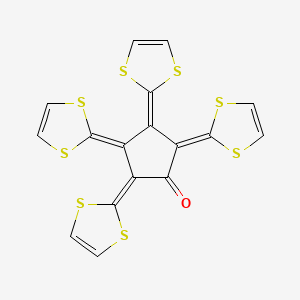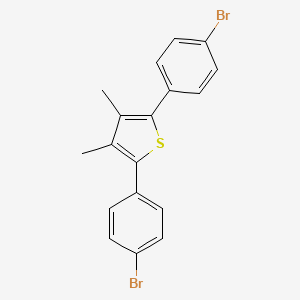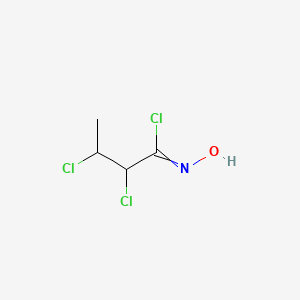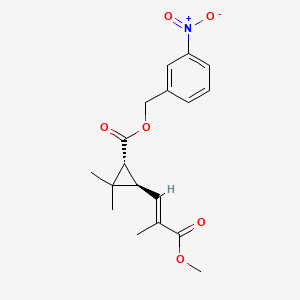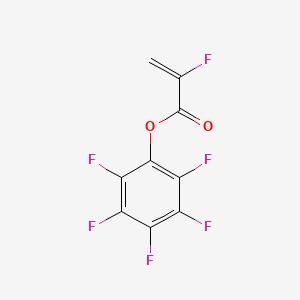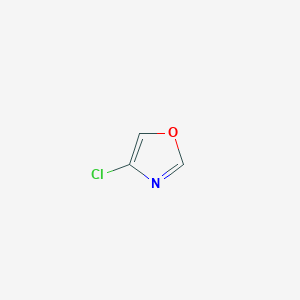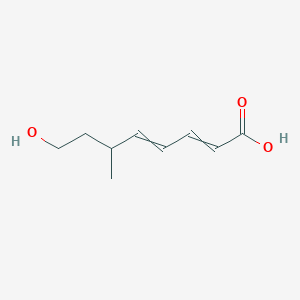
8-Hydroxy-6-methylocta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Hydroxy-6-methylocta-2,4-dienoic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of 6-methylocta-2,4-dienoic acid using appropriate hydroxylating agents under controlled conditions . Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to produce the compound in larger quantities .
Chemical Reactions Analysis
8-Hydroxy-6-methylocta-2,4-dienoic acid undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Hydroxy-6-methylocta-2,4-dienoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-6-methylocta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
8-Hydroxy-6-methylocta-2,4-dienoic acid can be compared with other similar compounds, such as:
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound has a similar structure but contains a phenyl group and an oxo group, making it distinct in terms of reactivity and applications.
6-Methylocta-2,4-dienoic acid: This compound lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
113592-82-8 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8-hydroxy-6-methylocta-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O3/c1-8(6-7-10)4-2-3-5-9(11)12/h2-5,8,10H,6-7H2,1H3,(H,11,12) |
InChI Key |
KFHQGKGXRZPBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


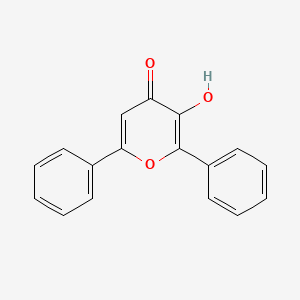
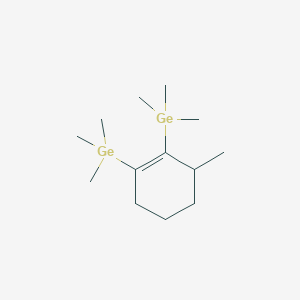
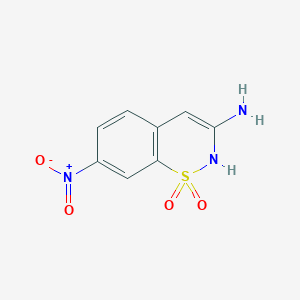
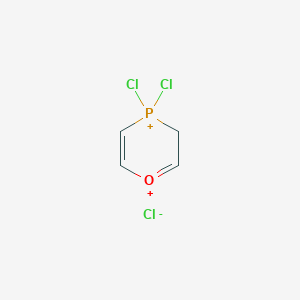

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
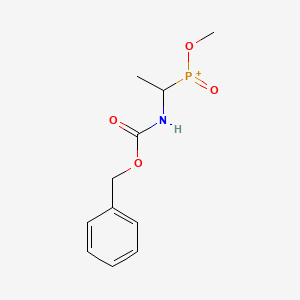
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
